JAK1 Inhibition Potency: Target Compound vs. Closest Analogs
The target compound inhibits JAK1 with an IC50 of 15 nM, placing it among the potent JAK1 inhibitors in its class. This is approximately 6.6-fold more potent than BDBM198636 (Example 429; JAK1 IC50 17 nM, a 1.1-fold difference) but substantially less potent than the highly optimized BDBM198643 (Example 435b; JAK1 IC50 0.110 nM). This positions the compound as a moderate-to-high potency JAK1 inhibitor suitable for studies where extreme potency is not desired [1][2][3].
| Evidence Dimension | JAK1 enzyme inhibition IC50 (nM) |
|---|---|
| Target Compound Data | IC50 = 15 nM |
| Comparator Or Baseline | BDBM198636 (Example 429) IC50 = 17 nM; BDBM198654 (Example 443b) IC50 = 10 nM; BDBM198643 (Example 435b) IC50 = 0.110 nM |
| Quantified Difference | Target compound is 1.1-fold less potent than BDBM198636; 1.5-fold less potent than BDBM198654; 136-fold less potent than BDBM198643. |
| Conditions | Biochemical assay: JAK1, JAK2, JAK3 and Tyk2 enzymes purchased from Carna Biosciences; LANCE Ultra ULight-JAK1 peptide substrate (PerkinElmer); pH 7.5 |
Why This Matters
This JAK1 potency value is critical for researchers who need a compound with sufficient activity to achieve target engagement without the supra-physiological inhibition that might occur with sub-nanomolar inhibitors.
- [1] BindingDB Entry BDBM198586. Affinity data for N-[5-bromo-2-(cyclopropanecarbonyl)-1-benzofuran-3-yl]acetamide against JAK1 (IC50 = 15 nM). View Source
- [2] BindingDB Entry BDBM198636. Affinity data for US9216999 Example 429 against JAK1 (IC50 = 17 nM). View Source
- [3] BindingDB Entry BDBM198643. Affinity data for US9216999 Example 435b against JAK1 (IC50 = 0.110 nM). View Source
